molecular formula C17H19NO3 B3491858 (2-ETHOXY-1-NAPHTHYL)(MORPHOLINO)METHANONE

(2-ETHOXY-1-NAPHTHYL)(MORPHOLINO)METHANONE

Cat. No.: B3491858
M. Wt: 285.34 g/mol
InChI Key: DZXMFKZACIVAPK-UHFFFAOYSA-N
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Description

(2-Ethoxy-1-naphthyl)(morpholino)methanone is an organic compound belonging to the class of naphthalenecarboxamides. It contains a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions.

Preparation Methods

The synthesis of (2-ethoxy-1-naphthyl)(morpholino)methanone typically involves the reaction of 2-ethoxy-1-naphthaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2-Ethoxy-1-naphthyl)(morpholino)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Ethoxy-1-naphthyl)(morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-ethoxy-1-naphthyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound’s naphthalene moiety allows it to interact with aromatic amino acids in proteins, potentially affecting protein function. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

(2-Ethoxy-1-naphthyl)(morpholino)methanone can be compared with other similar compounds such as:

    (2-Methoxy-1-naphthyl)(morpholino)methanone: Similar in structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxy-1-naphthyl)(4-morpholinyl)methanone: Similar but with variations in the morpholino group.

    (2-Ethoxy-1-naphthyl)(pyrrolidinyl)methanone: Contains a pyrrolidine ring instead of a morpholine ring

These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in scientific research.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-21-15-8-7-13-5-3-4-6-14(13)16(15)17(19)18-9-11-20-12-10-18/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXMFKZACIVAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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